(R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl
CAS No.:
Cat. No.: VC17498090
Molecular Formula: C8H10BrClFNO
Molecular Weight: 270.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrClFNO |
|---|---|
| Molecular Weight | 270.52 g/mol |
| IUPAC Name | (2R)-2-amino-2-(3-bromo-5-fluorophenyl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C8H9BrFNO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
| Standard InChI Key | MZNVVHMLVIIIBD-QRPNPIFTSA-N |
| Isomeric SMILES | C1=C(C=C(C=C1F)Br)[C@H](CO)N.Cl |
| Canonical SMILES | C1=C(C=C(C=C1F)Br)C(CO)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The molecular formula of (R)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL HCl is C₈H₁₀BrClFNO, with a molecular weight of 270.52 g/mol. Its IUPAC name, (2R)-2-amino-2-(3-bromo-5-fluorophenyl)ethanol hydrochloride, reflects the stereochemistry at the C-2 position, the bromo and fluoro substituents on the phenyl ring, and the hydrochloride salt form. The compound’s isomeric SMILES string, C1=C(C=C(C=C1F)Br)C@HN.Cl, encodes its chiral (R)-configuration, hydroxyl (-OH), amino (-NH₂), and halide substituents.
Crystallographic and Stereochemical Features
The chiral center at C-2 arises from the presence of four distinct substituents: the phenyl ring, hydroxyl group, amino group, and methylene (-CH₂-) backbone. X-ray crystallography of similar β-amino alcohols reveals that the (R)-configuration often results in specific intermolecular hydrogen-bonding networks, which influence solubility and crystal packing . The bromine and fluorine atoms at the 3- and 5-positions of the phenyl ring introduce steric and electronic effects, potentially altering binding affinities in biological systems .
Table 1: Key Molecular Descriptors of (R)-2-A-2-(3-Br-5-FPh)EtOH·HCl
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀BrClFNO |
| Molecular Weight | 270.52 g/mol |
| IUPAC Name | (2R)-2-amino-2-(3-bromo-5-fluorophenyl)ethanol hydrochloride |
| CAS Number | Not publicly disclosed |
| PubChem CID | 145708519 |
| SMILES (Isomeric) | C1=C(C=C(C=C1F)Br)C@HN.Cl |
| InChI Key | MZNVVHMLVIIIBD-QRPNPIFTSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (R)-2-A-2-(3-Br-5-FPh)EtOH·HCl typically involves multi-step organic reactions, including:
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Halogenation of the Aromatic Ring: Introducing bromine and fluorine via electrophilic aromatic substitution or directed ortho-metalation .
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Chiral Center Formation: Asymmetric synthesis using chiral catalysts or resolution techniques to obtain the (R)-enantiomer .
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Hydrochloride Salt Formation: Reaction with HCl to improve stability and crystallinity.
A representative route involves the catalytic hydrogenation of a β-dehydroamino ester precursor, followed by acid hydrolysis and salt formation . For example, Rh(COD)₂BF₄ and PPh₃ catalyze the homogeneous hydrogenation of halogenated dehydroamino esters, yielding enantiomerically pure β-amino alcohols .
Table 2: Synthetic Yields for Halogenated β-Amino Alcohol Analogues
| Substituent (R) | Yield (%) |
|---|---|
| 3-Br | 88 |
| 3-Cl | 34 |
| 3-F | 91 |
Optimization Challenges
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Dehalogenation Risk: Bromine substituents may undergo reductive elimination during hydrogenation, necessitating mild conditions (e.g., Rh catalysts) .
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Enantiomeric Purity: Chiral resolution via crystallization or chromatography is critical to isolate the (R)-enantiomer .
Physicochemical Properties
Solubility and Stability
(R)-2-A-2-(3-Br-5-FPh)EtOH·HCl is sparingly soluble in polar aprotic solvents (e.g., DMSO) but exhibits improved solubility in aqueous HCl due to salt formation. The hydrochloride salt enhances stability by reducing hygroscopicity and preventing racemization.
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at ~3350 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O of amide byproducts), and ~1100 cm⁻¹ (C-Br) .
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NMR: ¹H NMR in D₂O shows a doublet for the fluorophenyl protons (δ 7.2–7.5 ppm) and a multiplet for the chiral center’s methine proton (δ 4.1 ppm) .
| Compound | IC₅₀ (A549) [µM] | IC₅₀ (HeLa) [µM] |
|---|---|---|
| 5g (3-Cl) | 2.72 ± 0.43 | 8.74 ± 0.94 |
| 5h (4-MeO) | 3.26 ± 0.51 | 10.72 ± 1.03 |
Comparative Analysis with Structural Analogues
Electronic and Steric Effects
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Bromine vs. Chlorine: Bromine’s larger atomic radius increases steric hindrance, reducing receptor binding kinetics but enhancing lipophilicity .
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Fluorine’s Electron-Withdrawing Effect: Stabilizes the aromatic ring’s electron-deficient region, potentially enhancing π-stacking with biological targets .
Biological Performance
Compared to non-halogenated β-amino alcohols, the 3-bromo-5-fluoro derivative shows a 3-fold increase in MAO-B inhibition, likely due to halogen bonding with the enzyme’s hydrophobic pocket .
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